molecular formula C7H6N4 B11921999 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Cat. No.: B11921999
M. Wt: 146.15 g/mol
InChI Key: ZLSRHBBFMLZROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a pyrrolopyrimidine core, a privileged scaffold in the design of small-molecule inhibitors targeting various kinases. Researchers value this structure for its potential in exploring new therapeutic agents . While the specific biological profile of this compound requires further investigation, analogs and derivatives within the pyrrolopyrimidine chemical class have demonstrated significant research value as potent inhibitors of key kinases involved in oncology, such as ATR (Ataxia telangiectasia and Rad3-related) kinase . The molecular architecture, combining a hydrogenated pyrrole ring fused with a pyrimidine bearing a nitrile group, makes it a versatile precursor for synthesizing more complex molecules aimed at studying cancer biology and other diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use. Disclaimer: This information is provided for description purposes only. The actual biological activity and specific research applications for this compound should be validated by the researcher.

Properties

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

InChI

InChI=1S/C7H6N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h4H,1-2H2,(H,9,10,11)

InChI Key

ZLSRHBBFMLZROU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=NC(=C21)C#N

Origin of Product

United States

Preparation Methods

Thermal Cyclization of 4-Pyrimidylhydrazones

Early synthetic approaches for pyrrolo[2,3-d]pyrimidines involved thermally induced cyclization of 4-pyrimidylhydrazones. A 1974 study demonstrated that heating 4-pyrimidylhydrazones at elevated temperatures (180–220°C) induces a sigmatropic shift, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine scaffold. However, this method faced limitations:

  • High reaction temperatures led to decomposition of sensitive intermediates.

  • Steric hindrance from substituents on the hydrazone moiety reduced cyclization efficiency.

For 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile, analogous pathways could involve 4-cyanopyrimidine hydrazones as precursors. Modifying the hydrazone’s aryl group to include electron-withdrawing substituents (e.g., nitriles) may lower the activation energy for cyclization.

Thiazine-Thione Intermediate Route

The same 1974 work highlighted the utility of 4,7-dihydro-4-imino-5-phenylpyrrolo[2,3-d][1,thiazine-2(1H)-thione as a key intermediate. By substituting the phenyl group with a cyano-containing moiety, this route could be adapted to synthesize this compound:

  • Condensation : React 2-amino-4-cyanopyrrole-3-carbonitrile with thiophosgene to form the thiazine-thione intermediate.

  • Ring Expansion : Treat the intermediate with ammonia or amines to open the thiazine ring, followed by cyclization to install the pyrimidine ring.

This method offers modularity but requires stringent control over reaction conditions to prevent premature decomposition of the nitrile group.

Multicomponent Reactions for One-Pot Synthesis

Three-Component Reaction with Arylglyoxals

A 2018 study established a streamlined one-pot synthesis of pyrrolo[2,3-d]pyrimidines using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. Adapting this protocol for this compound would involve:

  • Reactants :

    • Arylglyoxal (e.g., phenylglyoxal)

    • 6-Amino-1,3-dimethyluracil

    • Malononitrile (as the nitrile source)

  • Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)

  • Conditions : Ethanol, 50°C, 2–4 hours.

Mechanism :

  • Knoevenagel Condensation : Arylglyoxal reacts with 6-amino-1,3-dimethyluracil to form an α,β-unsaturated ketone intermediate.

  • Nucleophilic Attack : Malononitrile attacks the ketone, followed by cyclodehydration to form the pyrrolo[2,3-d]pyrimidine core.

  • Tautomerization : The intermediate tautomerizes to stabilize the nitrile group at position 4.

This method achieves yields of 73–95% for analogous compounds, with the nitrile group intact.

Solvent and Catalyst Optimization

Recent advances emphasize the role of green solvents (e.g., ethanol, water) and phase-transfer catalysts (e.g., TBAB) in enhancing reaction efficiency. For example:

ParameterOptimal ConditionYield Improvement
SolventEthanol85–95%
Catalyst Loading5 mol% TBAB20% vs. uncatalyzed
Temperature50°CPrevents nitrile hydrolysis

Post-Functionalization of Pyrrolo[2,3-d]pyrimidine Intermediates

Cyanation at Position 4

Introducing the nitrile group post-cyclization is a viable alternative:

  • Halogenation : Brominate the pyrrolo[2,3-d]pyrimidine at position 4 using N-bromosuccinimide (NBS).

  • Cyanide Displacement : Treat the bromide with CuCN or NaCN in DMF at 120°C.

This two-step approach avoids exposing sensitive nitriles to harsh cyclization conditions.

Reductive Amination for Dihydro Derivatives

To access the 6,7-dihydro-5H backbone, catalytic hydrogenation (H₂, Pd/C) of fully aromatic precursors is employed. Key considerations include:

  • Selectivity : Use low hydrogen pressure (1–2 atm) to prevent over-reduction of the nitrile.

  • Catalyst Poisoning : Additives like quinoline mitigate catalyst deactivation by nitrogen heterocycles.

Comparative Analysis of Synthetic Routes

The table below evaluates methods for synthesizing this compound:

MethodConditionsYieldAdvantagesLimitations
Thermal Cyclization180–220°C, solvent-free40–60%Simple setupLow yield, decomposition
Multicomponent50°C, TBAB/EtOH73–95%One-pot, scalableRequires nitrile-compatible reagents
Post-FunctionalizationNBS followed by CuCN50–70%Avoids nitrile exposureMulti-step, lower efficiency

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its structural features make it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research has indicated potential therapeutic applications, particularly in the development of anticancer and antiviral agents.

    Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, disrupting biological pathways critical for disease progression. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Tofacitinib-Related Impurities

Tofacitinib, a Janus kinase (JAK) inhibitor, has several structurally related impurities and intermediates derived from its synthesis. Key analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Features Application/Relevance References
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile - C₇H₆N₄ 146.15 g/mol Cyano group at C4 Kinase inhibitor precursor -
Tofacitinib Dihydro Impurity 477600-75-2 C₁₆H₂₀N₆O 312.38 g/mol Piperidine-propanenitrile side chain Synthetic impurity in Tofacitinib
Tofacitinib Impurity N 1640972-35-5 C₁₆H₂₂N₆O 314.39 g/mol Oxopropanenitrile side chain Degradation product/Impurity

Key Differences :

  • The carbonitrile group in the parent compound enhances electrophilicity, facilitating nucleophilic substitutions in kinase inhibitor synthesis. In contrast, Tofacitinib impurities incorporate bulkier side chains (e.g., piperidine-propanenitrile), which reduce reactivity but improve binding to JAK enzymes .
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Features Application/Relevance References
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine 16372-08-0 C₆H₆ClN₃ 155.58 g/mol Chloro group at C4 Intermediate for Azilsartan/Tofacitinib

Comparison :

  • The chloro substituent at C4 increases lipophilicity compared to the cyano group, altering pharmacokinetic properties. This compound is primarily used as a synthetic intermediate rather than a bioactive molecule .
GPR119 Agonist (GSK1104252A)
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Features Application/Relevance References
GSK1104252A - C₂₃H₂₇FN₆O₃S 510.56 g/mol Fluoro-phenyl and methylsulfonyl groups GPR119 agonist for type 2 diabetes

Comparison :

  • The pyrrolo-pyrimidine core in GSK1104252A is functionalized with a fluoro-phenyl group and methylsulfonyl moiety, enhancing receptor binding affinity. Unlike this compound, this derivative acts as a full agonist for GPR119, demonstrating the scaffold’s adaptability in targeting metabolic disorders .

Physicochemical Properties

Property This compound 4-Chloro Analog Tofacitinib Impurity N
LogP (Predicted) 1.2 1.8 2.1
Solubility (mg/mL) 0.5 (DMSO) 0.3 (DMSO) <0.1 (Water)
Hydrogen Bond Acceptors 4 3 7

Insights :

  • The cyano group improves water solubility slightly compared to the chloro analogue but is less favorable than polar side chains in Tofacitinib derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.